molecular formula C12H18N2 B1371628 2-(4-Ethylphenyl)piperazine CAS No. 910444-30-3

2-(4-Ethylphenyl)piperazine

Cat. No. B1371628
CAS RN: 910444-30-3
M. Wt: 190.28 g/mol
InChI Key: XXPMLIBLWBCOEI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It has a molecular weight of 190.29 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3 .


Chemical Reactions Analysis

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Radiolabeled Antagonist for Neurotransmission Studies : 2-(4-Ethylphenyl)piperazine has been used in the form of [18F]p-MPPF, a radiolabeled antagonist for studying 5-HT1A receptors in the brain using positron emission tomography (PET). This application aids in understanding serotonergic neurotransmission in animals and humans, including toxicity and metabolism studies (Plenevaux et al., 2000).

  • Insecticide Design and Synthesis : Piperazine derivatives, such as PAPP, a 5-HT1A agonist, have been used as lead compounds in designing novel insecticides. These derivatives demonstrate potential growth-inhibiting and larvicidal activities against specific pests, showcasing a novel mode of action in pest control (Cai et al., 2010).

  • Central Pharmacological Activity : Many piperazine derivatives, including this compound, have central pharmacological activity, primarily involving the activation of monoamine pathways. They are researched for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic uses (Brito et al., 2018).

  • Dopamine Receptor Interaction : Substituted piperazines have been tested for their affinity to dopamine receptors, providing insights into structural requirements for dopaminergic activity. This research has implications in understanding and potentially treating conditions related to dopamine receptor dysfunction (Van Der Zee & Hespe, 1985).

  • Flame Retardant Applications : Piperazine-phosphonates derivatives have been explored for their potential as flame retardants on cotton fabric. Their application and thermal decomposition have been studied to understand their efficacy and mode of action in enhancing the flame-retardant properties of materials (Nguyen et al., 2014).

  • Therapeutic Agent Development : Piperazine compounds, including this compound, have been investigated for their potential as therapeutic agents in various diseases, including cancer, cardiovascular disorders, and central nervous system ailments. These studies explore how modifications to the piperazine structure can significantly impact the pharmacokinetic and pharmacodynamic properties of resulting molecules (Rathi et al., 2016).

Safety and Hazards

The safety information for 2-(4-Ethylphenyl)piperazine includes several hazard statements: H302, H315, H318, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-(4-Ethylphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission. Additionally, this compound interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their activity and leading to increased inhibitory neurotransmission .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, it acts as an agonist at GABA receptors, enhancing their inhibitory effects on neurotransmission . This dual mechanism of action contributes to its overall pharmacological profile. Moreover, this compound has been shown to modulate the expression of genes involved in cholesterol biosynthesis, such as sterol C4-methyloxidase and squalene epoxidase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under normal storage conditions In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal adverse effects and can be well-tolerated . At higher doses, it can cause neurotoxic symptoms such as tremors, convulsions, and central nervous system depression . The threshold for these adverse effects varies among different animal species, with some species being more sensitive to the compound than others .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to cholesterol and lipid biosynthesis. It has been shown to upregulate key enzymes involved in cholesterol biosynthesis, such as sterol C4-methyloxidase and farnesyl diphosphate synthase . These changes in enzyme activity can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular lipid homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. It has been observed to interact with P-glycoprotein, a transporter protein that plays a role in drug efflux and distribution . This interaction can influence the localization and accumulation of this compound within specific cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(4-ethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPMLIBLWBCOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661681
Record name 2-(4-Ethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910444-30-3
Record name 2-(4-Ethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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